![molecular formula C7H7FOS B1591644 5-Fluoro-2-mercaptobenzyl alcohol CAS No. 870703-84-7](/img/structure/B1591644.png)
5-Fluoro-2-mercaptobenzyl alcohol
Overview
Description
. It is characterized by a fluorine atom and a thiol group attached to a benzyl alcohol structure. This compound is of interest in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-mercaptobenzyl alcohol typically involves the fluorination of 2-mercaptobenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used to introduce the fluorine atom at the 5-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficiency and safety. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-mercaptobenzyl alcohol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as sodium hydroxide (NaOH) can replace the fluorine atom.
Major Products Formed:
Oxidation: 5-Fluoro-2-mercaptobenzyl sulfonic acid
Reduction: this compound (reduced form)
Substitution: 5-Hydroxy-2-mercaptobenzyl alcohol (after nucleophilic substitution)
Scientific Research Applications
Organic Synthesis
5-Fluoro-2-mercaptobenzyl alcohol is utilized as a key intermediate in the synthesis of various complex organic molecules. Its thiol and hydroxyl groups allow for diverse chemical reactions, including:
- Oxidation : Conversion to sulfonic acid derivatives.
- Reduction : Formation of other alcohols.
- Substitution Reactions : Replacement of the fluorine atom with other functional groups.
These reactions enable the creation of novel compounds for further research and application in pharmaceuticals and materials science.
Medicinal Chemistry
Recent studies have investigated the biological activities of this compound, particularly its potential as an anticancer agent. For instance, it has been explored as a precursor for synthesizing compounds that inhibit PARP-1, an enzyme involved in DNA repair mechanisms. In silico studies indicated that derivatives synthesized from this compound exhibited significant binding affinity to PARP-1, suggesting potential therapeutic applications against cancer cells such as MDA-MB-231 and MCF-7 .
The compound has shown promise in antimicrobial applications. Its structure allows it to interact with various biological targets, potentially leading to the development of new antimicrobial agents. The thiol group can form covalent bonds with nucleophilic sites on proteins, which may inhibit their activity and lead to desired biological effects .
Table 1: Chemical Reactions of this compound
Reaction Type | Product Formed | Common Reagents |
---|---|---|
Oxidation | 5-Fluoro-2-sulfonylbenzaldehyde | Hydrogen peroxide, potassium permanganate |
Reduction | Other alcohols | Sodium borohydride, lithium aluminum hydride |
Substitution | Various substituted benzaldehyde derivatives | Grignard reagents, organolithium compounds |
Study Type | Target | IC50 Value (µM) | Reference |
---|---|---|---|
PARP-1 Inhibition | MDA-MB-231 Cells | 145.01 | |
PARP-1 Inhibition | MCF-7 Cells | 83.17 |
Case Study 1: Inhibition of PARP-1
In a study focused on the synthesis of sulfur derivatives of perezone using this compound as a nucleophile, researchers conducted molecular dynamics simulations and docking studies. They found that one derivative exhibited strong inhibitory activity against PARP-1 with an IC50 value of 0.317 µM, highlighting the compound's potential in cancer therapy .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of derivatives synthesized from this compound. Results indicated that certain derivatives demonstrated significant activity against various bacterial strains, suggesting that this compound could be a valuable starting point for developing new antimicrobial agents .
Mechanism of Action
The mechanism by which 5-Fluoro-2-mercaptobenzyl alcohol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in enzymes or other biomolecules. This interaction can modulate biological processes and lead to potential therapeutic effects.
Comparison with Similar Compounds
2-Fluorophenol
2-Mercaptobenzyl alcohol
4-Fluorophenol
3-Mercaptobenzyl alcohol
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Biological Activity
5-Fluoro-2-mercaptobenzyl alcohol is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a thiol group (-SH) and a fluorine atom, which enhance its chemical reactivity and biological interactions. This article explores its biological activity, mechanisms, and relevant research findings.
Molecular Formula: C7H7FOS
Molecular Weight: 174.19 g/mol
Functional Groups: Thiol (-SH), Hydroxyl (-OH), Fluorine (F)
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of fluorine may enhance the compound's stability and bioavailability, influencing its electronic properties and interactions within biological systems .
Biological Activities
-
Antimicrobial Activity :
- This compound exhibits antimicrobial properties, making it a candidate for further studies in the development of antimicrobial agents.
-
Anticancer Properties :
- Research indicates that this compound shows cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The inhibitory concentration (IC50) values suggest significant potential as an anticancer agent:
- PARP-1 Inhibition :
Case Studies
- Cytotoxicity Assays :
- Molecular Docking Studies :
Comparative Analysis
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
This compound | 10.18 | HeLa |
83.17 | MCF-7 | |
Other Sulfur Derivatives | Varies | Various |
Properties
IUPAC Name |
(5-fluoro-2-sulfanylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEXHILBHGLPBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584537 | |
Record name | (5-Fluoro-2-sulfanylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-84-7 | |
Record name | (5-Fluoro-2-sulfanylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-2-naphthylsulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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